molecular formula C11H8N2O4 B13644152 (4E)-2-methyl-4-[(4-nitrophenyl)methylidene]-1,3-oxazol-5-one

(4E)-2-methyl-4-[(4-nitrophenyl)methylidene]-1,3-oxazol-5-one

Cat. No.: B13644152
M. Wt: 232.19 g/mol
InChI Key: ODNSPFZFMYOBLW-UXBLZVDNSA-N
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Description

(4E)-2-methyl-4-[(4-nitrophenyl)methylidene]-1,3-oxazol-5-one is a synthetic organic compound that belongs to the oxazole family This compound is characterized by its unique structure, which includes a nitrophenyl group and an oxazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (4E)-2-methyl-4-[(4-nitrophenyl)methylidene]-1,3-oxazol-5-one typically involves the condensation of 4-nitrobenzaldehyde with 2-methyl-1,3-oxazol-5-one under basic conditions. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate, and the mixture is heated to facilitate the condensation reaction. The product is then purified through recrystallization or column chromatography.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions to maximize yield and purity, as well as implementing efficient purification techniques to ensure the compound meets industrial standards.

Chemical Reactions Analysis

Types of Reactions

(4E)-2-methyl-4-[(4-nitrophenyl)methylidene]-1,3-oxazol-5-one can undergo various chemical reactions, including:

    Oxidation: The nitrophenyl group can be oxidized to form nitro derivatives.

    Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the nitro group is replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as hydrogen gas with a palladium catalyst or sodium borohydride are commonly used.

    Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions.

Major Products

    Oxidation: Nitro derivatives of the compound.

    Reduction: Amino derivatives of the compound.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

(4E)-2-methyl-4-[(4-nitrophenyl)methylidene]-1,3-oxazol-5-one has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of (4E)-2-methyl-4-[(4-nitrophenyl)methylidene]-1,3-oxazol-5-one involves its interaction with specific molecular targets. The nitrophenyl group can interact with enzymes and receptors, leading to various biological effects. The oxazole ring can also participate in binding interactions, contributing to the compound’s overall activity. The exact pathways and targets are still under investigation, but the compound’s structure suggests it may inhibit certain enzymes or disrupt cellular processes.

Comparison with Similar Compounds

Similar Compounds

    Diethyl malonate: A diethyl ester of malonic acid used in organic synthesis.

    Cyclo(L-leucyl-L-prolyl) peptide: A marine natural compound with antimicrobial and anticancer properties.

    Mafenide: A sulfonamide compound used as an antibacterial agent.

Uniqueness

(4E)-2-methyl-4-[(4-nitrophenyl)methylidene]-1,3-oxazol-5-one is unique due to its combination of a nitrophenyl group and an oxazole ring, which imparts distinct chemical and biological properties. Unlike diethyl malonate, which is primarily used in synthesis, or cyclo(L-leucyl-L-prolyl) peptide, which is a natural product, this compound is synthetically designed for specific applications. Its structure allows for versatile chemical modifications, making it a valuable tool in research and industry.

Properties

Molecular Formula

C11H8N2O4

Molecular Weight

232.19 g/mol

IUPAC Name

(4E)-2-methyl-4-[(4-nitrophenyl)methylidene]-1,3-oxazol-5-one

InChI

InChI=1S/C11H8N2O4/c1-7-12-10(11(14)17-7)6-8-2-4-9(5-3-8)13(15)16/h2-6H,1H3/b10-6+

InChI Key

ODNSPFZFMYOBLW-UXBLZVDNSA-N

Isomeric SMILES

CC1=N/C(=C/C2=CC=C(C=C2)[N+](=O)[O-])/C(=O)O1

Canonical SMILES

CC1=NC(=CC2=CC=C(C=C2)[N+](=O)[O-])C(=O)O1

Origin of Product

United States

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